2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Initially, 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles are prepared by reacting 3-oxopropanenitriles with alkenes, mediated by manganese(III) acetate using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) . Subsequently, oxidation leads to the formation of 2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide .
Molecular Structure Analysis
The molecular structure of this compound reveals an intriguing arrangement. The benzamide moiety is connected to a thiophene–furan–thiophene scaffold. The methylthio group adds further complexity. The SMILES notation for this compound is: CC(C(C1=CC=C(SC)C=C1)=O)©N2CCOCC2 .
Chemical Reactions Analysis
The compound’s reactivity is essential for understanding its behavior. It can participate in various reactions, including electrochemical polymerization . When copolymerized with EDOT (3,4-ethylenedioxythiophene), it exhibits distinct electrochromic properties. The resulting copolymer films demonstrate stability, rapid response time, and significant optical contrast. These properties make them promising candidates for electrochromic display (ECD) applications .
Future Directions
: Abaci, U., Ustalar, A., Yilmaz, M., & Guney, H. Y. (2016). Synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and investigation of the electrochromic properties of homopolymers and co-polymers with EDOT. RSC Advances, 6(33), 27681–27690. Link : NITE-CHRIP. (2024). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl). Link
Properties
IUPAC Name |
2-methylsulfanyl-N-(1-thiophen-2-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c1-11(10-12-6-5-9-19-12)16-15(17)13-7-3-4-8-14(13)18-2/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILIJVUSRMNZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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